molecular formula C28H20Cl2N2O B11690765 2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole

2-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole

Cat. No.: B11690765
M. Wt: 471.4 g/mol
InChI Key: XLBVIIIDBLZCOT-UHFFFAOYSA-N
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Description

2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. This reaction forms an intermediate, which is then subjected to further reactions to form the final imidazole compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used in industrial settings to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
  • 2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-1,2’-biimidazole

Uniqueness

2-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE stands out due to its unique combination of chemical groups, which confer specific properties such as enhanced stability and reactivity.

Properties

Molecular Formula

C28H20Cl2N2O

Molecular Weight

471.4 g/mol

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C28H20Cl2N2O/c29-22-16-15-21(24(30)17-22)18-33-25-14-8-7-13-23(25)28-31-26(19-9-3-1-4-10-19)27(32-28)20-11-5-2-6-12-20/h1-17H,18H2,(H,31,32)

InChI Key

XLBVIIIDBLZCOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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